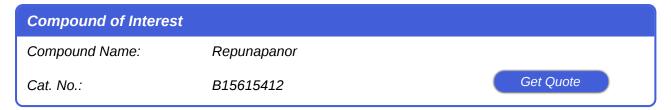


Repunapanor: A Technical Guide to a Novel NHE3 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Repunapanor (CAS Number: 1870822-78-8) is a potent, minimally absorbed inhibitor of the sodium-hydrogen exchanger isoform 3 (NHE3).[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental protocols relevant to its characterization. By acting locally in the gastrointestinal tract, **Repunapanor** offers a targeted therapeutic approach for conditions influenced by intestinal sodium and fluid absorption.

Chemical and Physical Properties

Repunapanor is a complex small molecule with the following identifiers and properties. While specific experimental data for some physical properties like melting and boiling points are not publicly available, the fundamental chemical characteristics have been established.



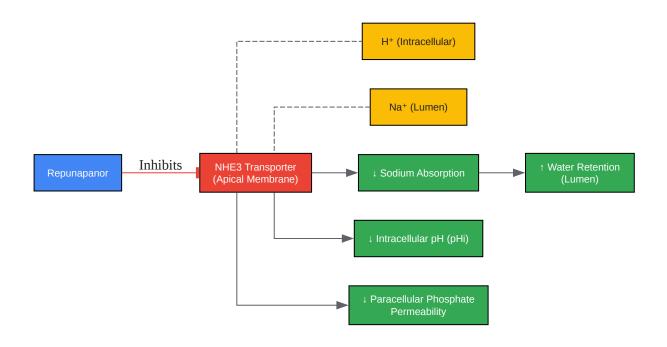
| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 1870822-78-8 | [1][2] |
| Molecular Formula | C54H66Cl4N12O6 | [1] |
| Molecular Weight | 1121.00 g/mol | [1] |
| IUPAC Name | 1,1'-(butane-1,4-diyl)bis(3-(2-(2-(2-(4-(3-((S)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)phenyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethyl)urea) | [3] |
| Solubility | To be determined | [3] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Not publicly available | _ |
| Boiling Point | Not publicly available | _ |
| рКа | Not publicly available | _ |

Mechanism of Action and Signaling Pathway

Repunapanor's primary mechanism of action is the selective inhibition of the NHE3 transporter, an antiporter located on the apical surface of epithelial cells in the small intestine and colon.[2][4] NHE3 plays a critical role in sodium and water homeostasis by mediating the exchange of extracellular sodium ions for intracellular protons.[5][6]

By inhibiting NHE3, **Repunapanor** blocks this exchange, leading to an accumulation of sodium and water in the intestinal lumen.[4] This localized action results in softer stools and increased bowel motility. Furthermore, the inhibition of NHE3 has been shown to reduce the paracellular permeability to phosphate, suggesting a potential role in managing hyperphosphatemia.[7][8] The immediate downstream effect of NHE3 inhibition is a decrease in intracellular pH (pHi) due to the blockage of proton efflux.[7]





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Repunapanor's primary mechanism of action on the NHE3 transporter.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize NHE3 inhibitors like **Repunapanor**.

NHE3 Inhibition Assay (Cell-Based pH Recovery Assay)

This assay is fundamental for determining the potency (e.g., IC₅₀) of NHE3 inhibitors.[9][10]

Objective: To measure the dose-dependent inhibition of NHE3-mediated recovery from an intracellular acid load.

Methodology:

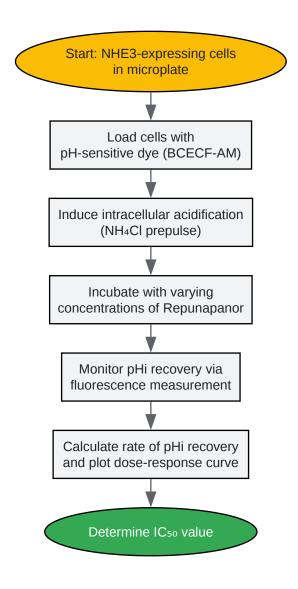
 Cell Culture: Cells stably overexpressing the target NHE3 isoform (e.g., human or rat) are cultured to confluence on microplates. Opossum kidney (OK) cells or Chinese hamster ovary



(CHO) cells are commonly used.[11]

- Dye Loading: The cells are loaded with a pH-sensitive fluorescent dye, such as 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM).[9][10] This dye allows for real-time monitoring of intracellular pH (pHi).
- Intracellular Acidification: An acid load is induced in the cells, typically using an ammonium chloride (NH₄Cl) prepulse technique, which causes a rapid decrease in pHi.[10]
- Compound Incubation: The cells are then incubated with varying concentrations of Repunapanor or a vehicle control.
- pH Recovery Monitoring: The recovery of pHi, mediated by the activity of the NHE3 transporter (extruding protons in exchange for extracellular sodium), is monitored by measuring the fluorescence of the pH-sensitive dye.[10]
- Data Analysis: The rate of pH recovery is calculated for each concentration of the test compound. A dose-response curve is then plotted to determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the NHE3 activity.[11]





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Experimental workflow for the NHE3 inhibition cell-based assay.

Intestinal Permeability Assay (Caco-2 Model)

Given that **Repunapanor** is designed to be minimally absorbed, assessing its permeability across an intestinal epithelial barrier is crucial.

Objective: To determine the in vitro permeability of **Repunapanor** across a monolayer of human intestinal epithelial cells.

Methodology:



- Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a
 polarized monolayer with tight junctions, are seeded on permeable filter supports in a
 transwell plate system.
- Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
- Compound Application: Repunapanor is added to the apical (AP) side of the monolayer, simulating the intestinal lumen.
- Sampling: At various time points, samples are taken from the basolateral (BL) side, which represents the bloodstream.
- Quantification: The concentration of Repunapanor in the basolateral samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. A low Papp value indicates poor absorption.

Ex Vivo Ussing Chamber Assay

This method assesses the effect of NHE3 inhibitors on ion transport in intact intestinal tissue.

Objective: To measure the effect of **Repunapanor** on NHE3-dependent ion transport across native intestinal epithelia.

Methodology:

- Tissue Preparation: Segments of animal intestine (e.g., from rat or mouse) are excised. The muscle layers are stripped away to isolate the mucosal layer.
- Mounting: The isolated intestinal mucosa is mounted in an Ussing chamber, which separates
 the tissue into apical and basolateral sides, each bathed in a physiological solution.
- Measurement: The transepithelial potential difference is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously measured. The Isc represents the net ion transport



across the epithelium.

 Inhibitor Addition: Repunapanor is added to the apical solution, and the change in Isc is recorded to determine its effect on net ion transport. A decrease in sodium-dependent Isc is indicative of NHE3 inhibition.

Conclusion

Repunapanor is a potent and selective NHE3 inhibitor with a mechanism of action localized to the gastrointestinal tract. The experimental protocols outlined in this guide are fundamental to characterizing its inhibitory activity and pharmacokinetic profile. Further research into its specific physicochemical properties and downstream signaling effects will continue to elucidate its full therapeutic potential.

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